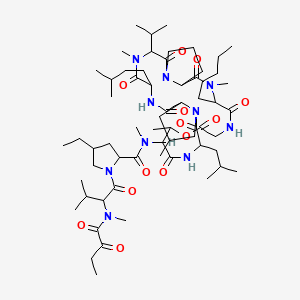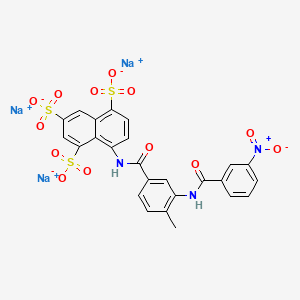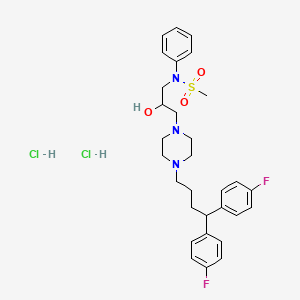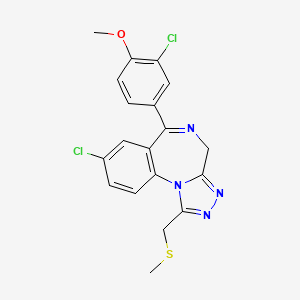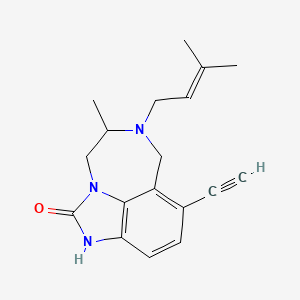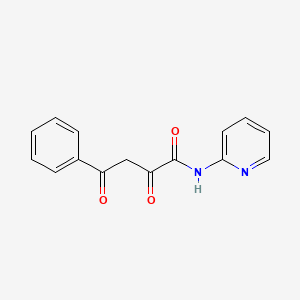
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound characterized by its unique structure, which includes piperazine rings, phenyl groups, and a disulfide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multiple steps, including the formation of piperazine rings, the introduction of phenyl groups, and the creation of the disulfide bond. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bond may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The disulfide bond plays a crucial role in its reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
- 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
- 4-(3-Phenylprop-2-enyl)piperazinyl 3-(1,1,2,2-tetrafluoroethoxy)phenyl ketone
Uniqueness
4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone is unique due to its specific combination of piperazine rings, phenyl groups, and a disulfide bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
78010-22-7 |
|---|---|
分子式 |
C40H42N4O2S2 |
分子量 |
674.9 g/mol |
IUPAC名 |
[2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+ |
InChIキー |
MEVMWMDOFRFJJQ-JYFOCSDGSA-N |
異性体SMILES |
C1N(CCN(C1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C/C=C/C6=CC=CC=C6 |
正規SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC=CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


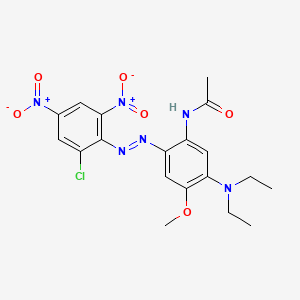
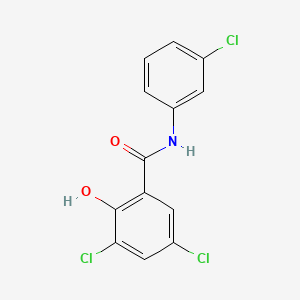

![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)
